1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a thieno-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition prevents formalin-induced tonic pain, highlighting its potential therapeutic benefits.
Comparison with Similar Compounds
- N-Benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- 1-(2,4-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Uniqueness: 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-11-7-12(14(17)18)19-13(11)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYCVVRHCGXUAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368262 |
Source
|
Record name | 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565171-09-7 |
Source
|
Record name | 3-Methyl-1-(phenylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565171-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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